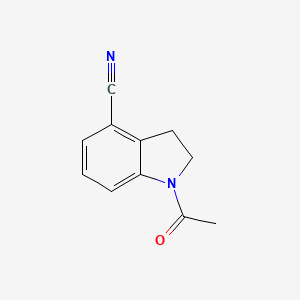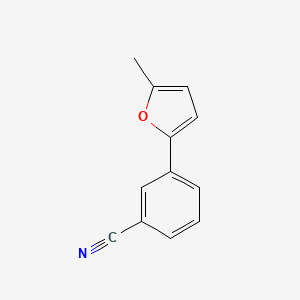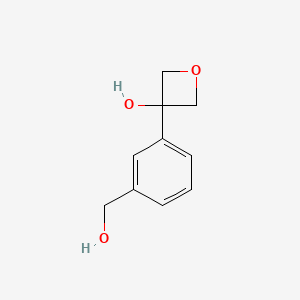
Dimethyl (2-methoxyphenyl)boronate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl (2-methoxyphenyl)boronate is an organoboron compound with the chemical formula C9H13BO3. It is a boronic ester, which is a class of compounds widely used in organic synthesis, particularly in the Suzuki–Miyaura coupling reaction. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical processes.
准备方法
Synthetic Routes and Reaction Conditions
Dimethyl (2-methoxyphenyl)boronate can be synthesized through several methods. One common approach involves the reaction of 2-methoxyphenylboronic acid with dimethyl sulfate in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .
Another method involves the use of diisopropylaminoborane as a boron source. In this procedure, 1-chloro-2-methoxybenzene is reacted with diisopropylaminoborane in the presence of a palladium catalyst and a base such as triethylamine. The reaction mixture is then quenched with methanol and purified to obtain the desired boronate .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Industrial processes are optimized for efficiency and may involve continuous flow reactors and automated purification systems to ensure high yield and consistency.
化学反应分析
Types of Reactions
Dimethyl (2-methoxyphenyl)boronate undergoes various chemical reactions, including:
Suzuki–Miyaura Coupling: This is a palladium-catalyzed cross-coupling reaction with aryl or vinyl halides to form carbon-carbon bonds.
Oxidation: The boronate group can be oxidized to form phenols or other oxygen-containing compounds.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.
Bases: Such as potassium carbonate or triethylamine for substitution reactions.
Major Products
Biaryl Compounds: Formed through Suzuki–Miyaura coupling.
Phenols: Formed through oxidation reactions.
Substituted Aromatics: Formed through substitution reactions.
科学研究应用
Dimethyl (2-methoxyphenyl)boronate has numerous applications in scientific research:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the development of pharmaceuticals and bioactive compounds.
Materials Science: Utilized in the synthesis of polymers and advanced materials.
Biological Research: Used in the study of enzyme inhibitors and other biologically active molecules.
作用机制
The mechanism of action of dimethyl (2-methoxyphenyl)boronate in Suzuki–Miyaura coupling involves the formation of a palladium-boron complex. The palladium catalyst facilitates the transmetalation step, where the boronate group transfers to the palladium center, followed by reductive elimination to form the carbon-carbon bond . This process is highly efficient and allows for the formation of a wide variety of biaryl compounds.
相似化合物的比较
Similar Compounds
Phenylboronic Acid: Another commonly used boronic acid in Suzuki–Miyaura coupling.
Pinacol Boronate Esters: Known for their stability and ease of handling.
Arylboronic Acids: Widely used in organic synthesis for similar applications.
Uniqueness
Dimethyl (2-methoxyphenyl)boronate is unique due to its methoxy substituent, which can influence the reactivity and selectivity of the compound in various reactions. This makes it a versatile reagent in organic synthesis, offering different reactivity profiles compared to other boronic acids and esters.
Conclusion
This compound is a valuable compound in organic chemistry, with diverse applications in synthesis, medicinal chemistry, materials science, and biological research. Its unique properties and reactivity make it an essential reagent for researchers and industrial chemists alike.
属性
CAS 编号 |
253280-01-2 |
|---|---|
分子式 |
C9H13BO3 |
分子量 |
180.01 g/mol |
IUPAC 名称 |
dimethoxy-(2-methoxyphenyl)borane |
InChI |
InChI=1S/C9H13BO3/c1-11-9-7-5-4-6-8(9)10(12-2)13-3/h4-7H,1-3H3 |
InChI 键 |
SEQIFORDAFGMLW-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC=CC=C1OC)(OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![(7-Chloroimidazo[1,2-a]pyridin-3-yl)methanamine](/img/structure/B11908883.png)

![(4-Formyl-[1,2,3]triazol-1-yl)-acetic acid ethyl ester](/img/structure/B11908897.png)
![1-Methyl-5,6,7,8-tetrahydro-1H-naphtho[2,3-d]imidazole](/img/structure/B11908900.png)
![3,4-Dihydro-2H-pyrano[3,2-b]quinoline](/img/structure/B11908903.png)



